4-Acetyl-3-methylpyridine

説明

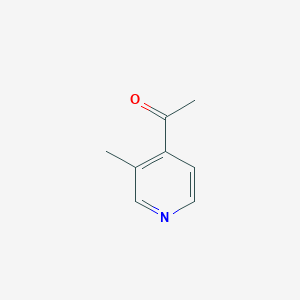

4-Acetyl-3-methylpyridine, also known as 4-acetyl-3-picoline, belongs to the class of organic compounds known as aryl alkyl ketones. These are ketones have the generic structure RC(=O)R', where R = aryl group and R'=alkyl group. This compound is soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in coffee and coffee products. This makes this compound a potential biomarker for the consumption of this food product.

生物活性

4-Acetyl-3-methylpyridine (C8H9NO) is a pyridine derivative that has garnered interest due to its diverse biological activities. This compound is characterized by an acetyl group at the 4-position and a methyl group at the 3-position of the pyridine ring. Its potential applications span various fields, including medicinal chemistry, agriculture, and materials science. This article aims to detail the biological activity of this compound, supported by research findings, case studies, and data tables.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. It has been shown to possess significant efficacy against both Gram-positive and Gram-negative bacteria. For example, a study reported that derivatives of this compound exhibited minimum inhibitory concentrations (MICs) as low as 3.91 µg/mL against Staphylococcus epidermidis, indicating strong bactericidal effects .

Table 1: Antimicrobial Activity of this compound Derivatives

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus epidermidis | 3.91 | 15.62 |

| Staphylococcus aureus | 15.62 | 31.25 |

| Escherichia coli | 62.5 | >2000 |

Cytotoxicity Studies

Cytotoxicity assessments have indicated that while some derivatives of this compound exhibit toxicity towards cancer cell lines, others may enhance cell viability under specific conditions. For instance, one study found that certain derivatives increased cell viability in A549 and HepG2 cells when tested at concentrations of 50 µM .

Table 2: Cytotoxicity Results of Selected Derivatives

| Compound ID | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| Compound 24 | 12 | >100 |

| Compound 25 | 100 | Toxic |

| Compound 29 | 50 | >100 |

Anti-tumor Activity

The anti-tumor properties of compounds related to this compound have been explored in various studies. Notably, some derivatives have demonstrated potent growth inhibition in cancer cell lines such as PC-3 and HeLa, with IC50 values ranging from approximately 2.11 µM to 2.53 µM . These findings suggest a promising avenue for developing new anti-cancer agents based on this scaffold.

Table 3: Anti-tumor Activity of Selected Compounds

| Compound ID | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | PC-3 | 2.11 |

| Compound B | HeLa | 2.53 |

| Compound C | HGC-27 | 2.21 |

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Some studies suggest that pyridine derivatives can inhibit key enzymes involved in metabolic pathways, which could explain their anti-tumor and antimicrobial effects.

- Cell Cycle Disruption : Certain compounds have been observed to interfere with cell cycle progression in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : The generation of ROS has been implicated in the cytotoxic effects observed in various cell lines treated with these compounds.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyridine derivatives including this compound revealed its potential as a lead compound for developing new antibiotics due to its strong activity against resistant strains of bacteria .

Case Study 2: Cancer Cell Line Testing

In vitro testing on different cancer cell lines demonstrated that modifications to the acetyl and methyl groups significantly influenced the cytotoxicity and selectivity of the compounds derived from this scaffold .

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

4-Acetyl-3-methylpyridine has been investigated for its potential anticancer properties. Research indicates that derivatives of pyridine, including this compound, exhibit significant anti-proliferative effects against various cancer cell lines. For example, studies have shown that certain pyridine derivatives can inhibit tubulin polymerization, affecting the G2 cell cycle phase and demonstrating promising results against human cancer cells such as MCF7 (mammary adenocarcinoma) and HCT116 (colorectal carcinoma) .

Antimicrobial Properties

This compound has also been evaluated for its antibacterial activity. In vitro studies have demonstrated that this compound exhibits considerable effectiveness against gram-positive and gram-negative bacteria, comparable to standard antibiotics. For instance, zones of inhibition were measured to assess its efficacy against strains like Klebsiella pneumoniae and Streptococcus .

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| This compound | 16 (Streptococcus) | Gram-positive |

| This compound | 9 (Klebsiella pneumoniae) | Gram-negative |

Agricultural Applications

Pesticide Development

The structure of this compound allows it to serve as a precursor in the synthesis of agrochemicals, particularly pesticides. Its derivatives have been studied for their ability to act as insecticides or fungicides due to their biological activity against pests and pathogens affecting crops .

Material Science

Polymeric Applications

Research has explored the use of this compound in the development of new polymeric materials. Its functional groups can facilitate interactions with other monomers, leading to enhanced properties in polymers used for coatings and packaging materials .

Case Study 1: Antitumor Activity

A study conducted by Romagnoli et al. evaluated the anticancer properties of various pyridine derivatives, including this compound. The results indicated a significant reduction in cell viability across multiple cancer cell lines, suggesting that this compound could be a lead candidate for further drug development .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial properties of this compound were assessed through a series of agar diffusion tests. The compound showed effective inhibition against both Streptococcus and Klebsiella pneumoniae, demonstrating its potential as an antibiotic agent .

化学反応の分析

Amidation Reactions

4-Dodecyloxybenzoyl chloride readily reacts with ammonia and primary/secondary amines to form corresponding amides. This reaction is critical in synthesizing liquid crystal intermediates and bioactive molecules.

Example :

3,4-Bis-dodecyloxybenzoyl chloride reacts with aqueous ammonia in dioxane at room temperature to yield 3,4-bis-dodecyloxybenzamide ( ). The reaction proceeds via nucleophilic attack by ammonia, displacing the chloride ion.

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Amidation with NH₃ | Dioxane, 3 h, room temperature | 3,4-Bis-dodecyloxybenzamide |

Esterification

The compound reacts with alcohols or phenols to form esters, a key step in liquid crystal and polymer synthesis.

Example :

In the synthesis of phenyl benzoate-based liquid crystals, 4-dodecyloxybenzoyl chloride reacts with 4-benzyloxyphenol in dry dichloromethane under inert conditions. The reaction employs DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to neutralize HCl, driving the reaction to completion ( ).

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Esterification with phenol | CH₂Cl₂, DCC/DMAP, 24 h, RT | 4-Benzyloxyphenyl 4-[4-(dodecyloxy)benzoyloxy]benzoate |

Hydrolysis

Hydrolysis of the acyl chloride group yields 4-dodecyloxybenzoic acid, a precursor for further functionalization. This reaction occurs under aqueous conditions, even at ambient temperatures ( ).

Surface Modification and Selectivity Studies

The compound’s long alkyl chain enhances surface interactions in chromatographic applications. Inverse gas chromatography (IGC) studies reveal its selectivity for structural isomers (e.g., n-butyl acetate vs. iso-butyl acetate) due to dispersive and acid-base surface interactions ( ).

特性

IUPAC Name |

1-(3-methylpyridin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6-5-9-4-3-8(6)7(2)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWTAIRKNMHLZBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60564799 | |

| Record name | 1-(3-Methylpyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82352-00-9 | |

| Record name | 1-(3-Methyl-4-pyridinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82352-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Methylpyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-methylpyridin-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Acetyl-3-methylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040224 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。